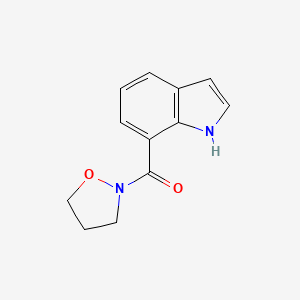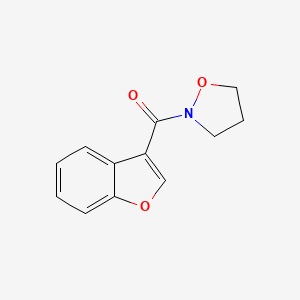![molecular formula C15H17NO4S B7648457 [2-(Hydroxymethyl)morpholin-4-yl]-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone](/img/structure/B7648457.png)
[2-(Hydroxymethyl)morpholin-4-yl]-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Hydroxymethyl)morpholin-4-yl]-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of [2-(Hydroxymethyl)morpholin-4-yl]-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of enzymes involved in the inflammatory response, tumor growth, and viral replication. It may also modulate the function of neurotransmitters in the brain, leading to its potential therapeutic effects in neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis in cancer cells and inhibit viral replication. In addition, it may improve cognitive function and memory in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of [2-(Hydroxymethyl)morpholin-4-yl]-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone is its broad range of potential applications in various scientific fields. It is also relatively easy to synthesize and can be obtained in high yields. However, its limitations include its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several potential future directions for research on [2-(Hydroxymethyl)morpholin-4-yl]-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties.
合成方法
The synthesis of [2-(Hydroxymethyl)morpholin-4-yl]-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone involves the reaction of 5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid with 2-aminomethylmorpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with trifluoroacetic anhydride to yield the final product.
科学研究应用
[2-(Hydroxymethyl)morpholin-4-yl]-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone has been studied extensively for its potential applications in various scientific fields. It has been found to have anti-inflammatory, antitumor, and antiviral properties. Studies have also shown its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
[2-(hydroxymethyl)morpholin-4-yl]-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-10-2-3-12(20-10)13-4-5-14(21-13)15(18)16-6-7-19-11(8-16)9-17/h2-5,11,17H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMVYIVTSIRJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=C(S2)C(=O)N3CCOC(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide](/img/structure/B7648378.png)
![4-(Furan-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648389.png)
![Methyl 5-[(2-fluorobenzoyl)amino]pyridine-2-carboxylate](/img/structure/B7648397.png)
![4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648399.png)
![N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-1-propylpyrazole-4-carboxamide](/img/structure/B7648406.png)
![4-(Cyclobutanecarbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648410.png)

![3-amino-N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]pyrazine-2-carboxamide](/img/structure/B7648429.png)
![2-[1-[5-(5-Methylfuran-2-yl)thiophene-2-carbonyl]piperidin-3-yl]acetamide](/img/structure/B7648433.png)
![(3-Ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7648438.png)


![3-[1-(1,3-Thiazol-2-ylmethylamino)propyl]benzenesulfonamide](/img/structure/B7648472.png)
![N-cyclopropyl-2-[3-fluoro-4-(1-propan-2-yltetrazol-5-yl)anilino]acetamide](/img/structure/B7648477.png)